Condições de reacção

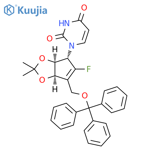

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 1 h, 0 °C

Referência

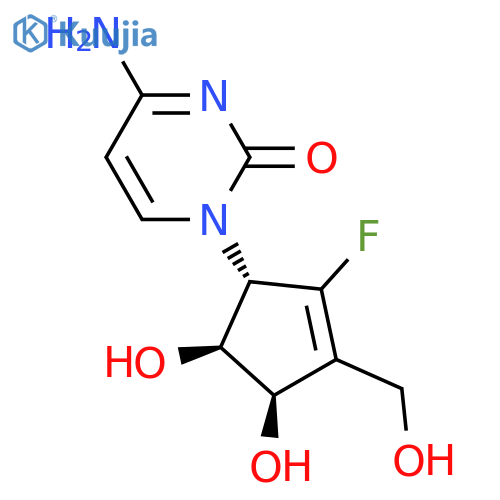

Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity

Choi, Won Jun; et al ,

Journal of Medicinal Chemistry ,

2012 ,

55(9) ,

4521-4525